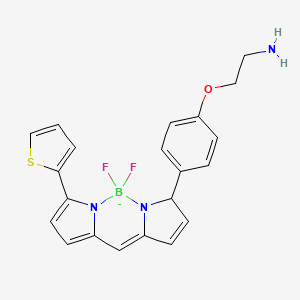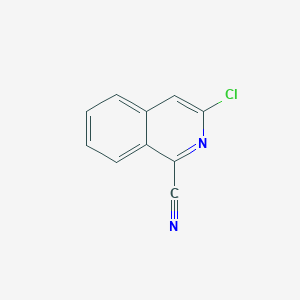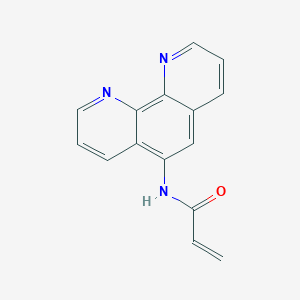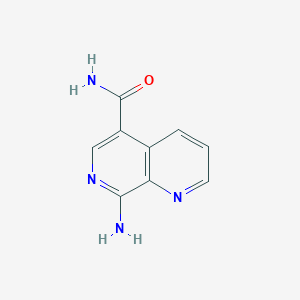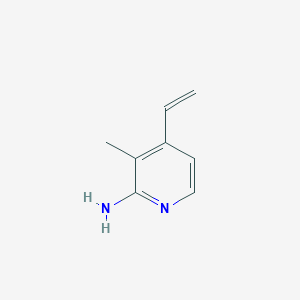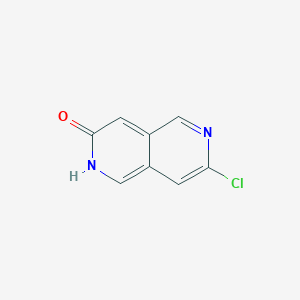
s-Triazine, 2,4-diamino-6-(1-piperazinyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(piperazin-1-yl)-1,3,5-triazine-2,4-diamine is a heterocyclic compound that features a triazine ring substituted with a piperazine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(piperazin-1-yl)-1,3,5-triazine-2,4-diamine typically involves the cyclization of appropriate precursors. One common method includes the reaction of cyanuric chloride with piperazine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with the temperature maintained at around 0-5°C to ensure controlled reactivity .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
6-(piperazin-1-yl)-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:
Substitution Reactions: The triazine ring can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Common Reagents and Conditions
Major Products Formed
The major products formed from these reactions include various substituted triazine derivatives, which can exhibit different chemical and biological properties .
Wissenschaftliche Forschungsanwendungen
6-(piperazin-1-yl)-1,3,5-triazine-2,4-diamine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 6-(piperazin-1-yl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. For instance, in its antiparasitic activity, the compound targets the histone methylation machinery of schistosomes, leading to reduced parasite motility and egg production . The exact pathways and molecular interactions are still under investigation, but the compound’s ability to interfere with key biological processes makes it a promising candidate for further research .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(piperazin-1-yl)-1,2-benzothiazole: This compound also features a piperazine moiety and exhibits significant biological activity, including antibacterial properties.
N-(6-methanesulfonyl-benzothiazol-2-yl)-3-(4-substituted-piperazin-1-yl)-propionamides: These compounds have shown potential in treating Alzheimer’s disease due to their cholinesterase inhibition and neuroprotective properties.
Uniqueness
6-(piperazin-1-yl)-1,3,5-triazine-2,4-diamine is unique due to its triazine core, which imparts distinct chemical reactivity and biological activity.
Eigenschaften
CAS-Nummer |
21840-23-3 |
|---|---|
Molekularformel |
C7H13N7 |
Molekulargewicht |
195.23 g/mol |
IUPAC-Name |
6-piperazin-1-yl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C7H13N7/c8-5-11-6(9)13-7(12-5)14-3-1-10-2-4-14/h10H,1-4H2,(H4,8,9,11,12,13) |
InChI-Schlüssel |
KIBBUGBJMBIZHY-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1)C2=NC(=NC(=N2)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


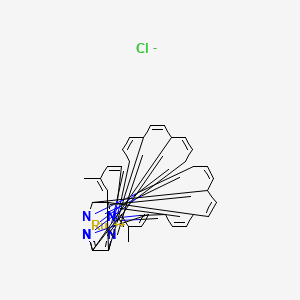
![(6-Chloro-[3,3'-bipyridin]-5-yl)methanol](/img/structure/B13131966.png)

